(1-氨基-1-膦酰基丙基)膦酸

描述

(1-Amino-1-phosphonopropyl)phosphonic acid is a phosphonoacetic acid . It is also known as (1-aminopropane-1,1-diyl)bis(phosphonic acid) .

Synthesis Analysis

The synthesis of (1-Amino-1-phosphonopropyl)phosphonic acid is not well-documented in the available literature. However, it is known that the compound can be synthesized from 1,3-benzoxazines and triethyl phosphite under different conditions .

Molecular Structure Analysis

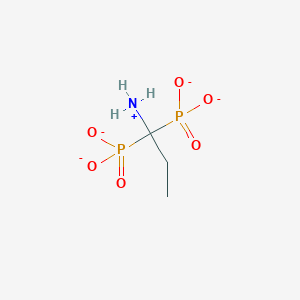

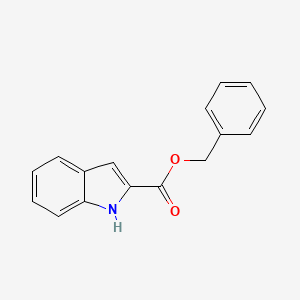

The molecular formula of (1-Amino-1-phosphonopropyl)phosphonic acid is C3H11NO6P2 . The InChI code is 1S/C3H11NO6P2/c1-2-3(4,11(5,6)7)12(8,9)10/h2,4H2,1H3,(H2,5,6,7)(H2,8,9,10) . The canonical SMILES is CCC(N)(P(=O)(O)O)P(=O)(O)O .

Physical And Chemical Properties Analysis

The molecular weight of (1-Amino-1-phosphonopropyl)phosphonic acid is 219.07 g/mol . The compound is a solid at room temperature . The exact density, melting point, and boiling point are not well-documented in the available literature .

科学研究应用

药物化学应用

α-氨基膦酸酯和膦酸酯因其广泛影响生理和病理过程的能力而受到认可,其应用范围从农业到医学。这些化合物的独特N C P支架允许广泛的结构修饰,从而导致其广泛的生物学相关性。它们以其作为酶抑制剂的作用而闻名,能够通过螯合酶活性位点的金属离子来调节蛋白酶,特别是金属蛋白酶的活性。这种机制已在诸如抗高血压药福西诺普利(一种血管紧张素 I 转换酶 (ACE) 抑制剂)等药物的开发中得到利用。此外,氨基膦酸酯通过与活性位点丝氨酸形成稳定的键,作为丝氨酸水解酶的竞争性不可逆抑制剂,从而阻断酶的催化功能。氨基亚甲基双膦酸,另一类具有N C P骨架的化合物,主要用于对抗骨质疏松症,因为它们对骨组织有很高的亲和力,并且能够调节骨重塑过程(Mucha、Kafarski 和 Berlicki,2011)。

合成与生物应用

由于膦酸及其衍生物在生物环境中具有抗水解性,因此它们被用作天然磷酸盐的类似物和氨基酸的“生物等排体磷类似物”。这种抗性使它们在代谢调节和针对多种代谢紊乱的潜在药物开发中非常有用。为氨基膦酸开发高效合成方法所做的重大努力突出了它们在生物应用中的潜力(Orsini、Sello 和 Sisti,2010)。

环境微生物学和生物地球化学循环

有机磷分子,包括膦酸酯,在微生物降解和磷的生物地球化学循环中至关重要。膦酸酯以稳定的 C-P 键为特征,在海洋生产力中发挥重要作用,并通过特定的膦酸水解酶被细菌降解。这些酶在原核生物中广泛分布,在传统 C-P 裂解系统失活的条件下发挥作用,从而为全球磷循环做出重大贡献(Quinn、Kulakova、Cooley 和 McGrath,2007)。

安全和危害

作用机制

Target of Action

(1-Amino-1-phosphonopropyl)phosphonic acid, also known as Aminoethylphosphonic acid (AEP), is a phosphonic acid derivative. The primary targets of AEP are metalloproteases , which are enzymes that play a crucial role in the hydrolysis of peptide bonds in proteins.

Mode of Action

AEP interacts with its targets, the metalloproteases, by acting as a potent inhibitor . The tetrahedral geometry of the substituents around the phosphonic moiety of AEP mimics the tetrahedral high-energy transition state of the peptide bond hydrolysis . This structural similarity allows AEP to bind to the active site of the metalloproteases, thereby inhibiting their activity .

Biochemical Pathways

The inhibition of metalloproteases by AEP affects various biochemical pathways. Metalloproteases are involved in numerous biological processes, including protein degradation and signal transduction. By inhibiting these enzymes, AEP can potentially influence these processes .

Pharmacokinetics

. These properties may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of AEP’s action primarily result from its inhibitory effect on metalloproteases. By inhibiting these enzymes, AEP can affect the turnover and function of proteins in the cell .

Action Environment

The action, efficacy, and stability of AEP can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by the presence of other molecules that can interact with metalloproteases.

属性

IUPAC Name |

(1-amino-1-phosphonopropyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO6P2/c1-2-3(4,11(5,6)7)12(8,9)10/h2,4H2,1H3,(H2,5,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTMREJZUSEOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Amino-1-phosphonopropyl)phosphonic acid | |

CAS RN |

15049-86-2 | |

| Record name | P,P′-(1-Aminopropylidene)bis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15049-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B1609533.png)

![methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B1609538.png)

![1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene](/img/structure/B1609548.png)

![N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine](/img/structure/B1609555.png)